3-(乙酰氧基甲基)苯甲腈

描述

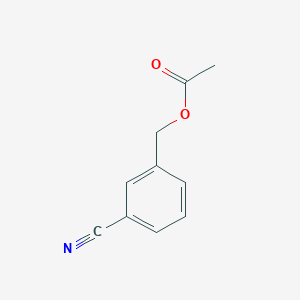

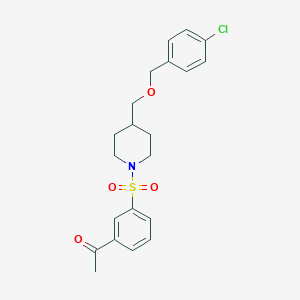

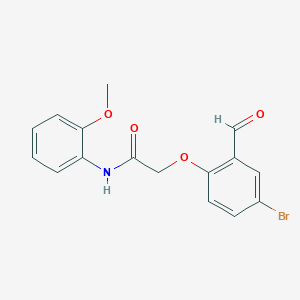

3-(Acetoxymethyl)benzonitrile is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .

Molecular Structure Analysis

The molecular structure of 3-(Acetoxymethyl)benzonitrile consists of a benzene ring attached to a nitrile group and an acetoxymethyl group . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 276.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Acetoxymethyl)benzonitrile are not available, benzonitrile, a related compound, is known to undergo [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis

3-(Acetoxymethyl)benzonitrile is a solid compound . It has a flash point of 125.2±7.1 °C and an index of refraction of 1.529 . The compound has 3 H-bond acceptors, 0 H-bond donors, and 4 freely rotating bonds . Its polar surface area is 50 Å2, and it has a molar volume of 152.7±5.0 cm3 .科学研究应用

染料敏化太阳能电池

苯甲腈作为染料敏化太阳能电池 (DSSC) 中的电解质溶剂已被证明是有益的。苯甲腈的低蒸汽压有助于这些电池的长期稳定性。使用常见且低成本的材料,效率值在 1300 多小时内保持在 8% 左右。这一进步对于经济高效地制造具有稳定性能的器件至关重要 (Latini, Aldibaja, Cavallo, & Gozzi, 2014)。

生物活性化合物合成

3,5-二羟基苯甲腈是一种可以从苯甲腈合成的衍生物,是生物活性化合物合成中的多功能中间体。它由 3,5-二羟基苯甲酸合成,总收率为 66%,显示出其在医药和制药研究中的潜力 (Meng, 2010)。

微生物生物转化

土壤细菌红球菌 LL100-21 已被研究其生物转化氰甲基苯甲腈化合物的能力。这项研究对于了解环境污染物的微生物降解具有重要意义,并可能导致创新的生物修复策略 (Dadd, Claridge, Walton, Pettman, & Knowles, 2001)。

氮化合物的化学

苯甲腈与其他化合物(如乙醛)相互作用的研究产生了新的含氮化合物。这些化合物在包括材料科学和制药在内的各个领域都有应用 (Nunno & Scilimati, 1987)。

环境科学

关于土壤和水处理过程中苯甲腈等有机腈的生物降解的研究,突出了其在环境科学中的作用。了解此类化合物的生物降解途径对于评估和减轻其对环境的影响至关重要 (Li, Liu, Bai, Ohandja, & Wong, 2007)。

安全和危害

属性

IUPAC Name |

(3-cyanophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASPIPUGHLZBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2654605.png)

![4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2654609.png)

![Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2654614.png)

![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)

![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)